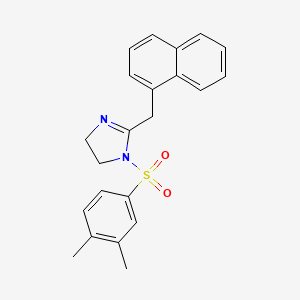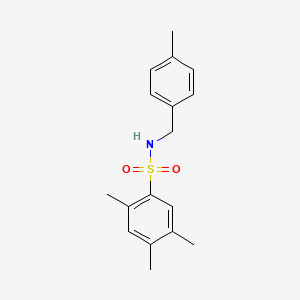
4-ethoxy-N-(1,3-thiazol-2-yl)-1-naphthalenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-N-(1,3-thiazol-2-yl)-1-naphthalenesulfonamide is a synthetic compound that has gained popularity in the scientific community due to its potential applications in various fields of research. This compound is also known as ETS or ETS-1 inhibitor and is a potent inhibitor of ETS transcription factors. ETS transcription factors are involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis.
Wirkmechanismus
The mechanism of action of 4-ethoxy-N-(1,3-thiazol-2-yl)-1-naphthalenesulfonamide involves the inhibition of ETS transcription factors. These factors bind to DNA and regulate the expression of various genes involved in cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting the activity of these factors, 4-ethoxy-N-(1,3-thiazol-2-yl)-1-naphthalenesulfonamide can prevent the expression of genes that promote cancer cell growth and proliferation.
Biochemical and Physiological Effects:
4-ethoxy-N-(1,3-thiazol-2-yl)-1-naphthalenesulfonamide has been shown to have potent anti-cancer effects in various types of cancer cells. In addition, this compound has been shown to inhibit the proliferation and migration of vascular smooth muscle cells, which could potentially have applications in the treatment of cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-ethoxy-N-(1,3-thiazol-2-yl)-1-naphthalenesulfonamide in lab experiments is its potency as an ETS inhibitor. This compound has been shown to have a high affinity for ETS transcription factors, which makes it an effective tool for studying the role of these factors in various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which could affect the viability of cells in lab experiments.
Zukünftige Richtungen
There are several future directions for research involving 4-ethoxy-N-(1,3-thiazol-2-yl)-1-naphthalenesulfonamide. One of the areas of research could be the development of more potent and selective ETS inhibitors that could be used in the treatment of various types of cancer. Another area of research could be the identification of novel targets of ETS transcription factors, which could provide insights into the role of these factors in cellular processes. Additionally, the potential applications of this compound in the treatment of cardiovascular diseases could also be explored further.
Synthesemethoden
The synthesis of 4-ethoxy-N-(1,3-thiazol-2-yl)-1-naphthalenesulfonamide involves the reaction of 2-chloro-4-nitroaniline with thioamide, followed by the reduction of the resulting intermediate with sodium dithionite. The final product is obtained by reacting the intermediate with 4-ethoxy-1-naphthalenesulfonyl chloride. The purity of the product can be improved by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
4-ethoxy-N-(1,3-thiazol-2-yl)-1-naphthalenesulfonamide has been extensively studied for its potential applications in various fields of research. One of the major applications of this compound is in cancer research. ETS transcription factors are known to play a critical role in the development and progression of various types of cancer, and the inhibition of these factors by 4-ethoxy-N-(1,3-thiazol-2-yl)-1-naphthalenesulfonamide has been shown to have anti-cancer effects. This compound has also been studied for its potential applications in cardiovascular research, as ETS transcription factors are involved in the regulation of vascular smooth muscle cell proliferation and migration.
Eigenschaften
IUPAC Name |
4-ethoxy-N-(1,3-thiazol-2-yl)naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S2/c1-2-20-13-7-8-14(12-6-4-3-5-11(12)13)22(18,19)17-15-16-9-10-21-15/h3-10H,2H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPQPUUYBCPWHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(1,3-thiazol-2-yl)-1-naphthalenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[(3-Chloropyridine-4-carbonyl)-methylamino]methyl]benzoic acid](/img/structure/B7580165.png)

![N-[1-(3-chloropyridine-4-carbonyl)piperidin-4-yl]ethanesulfonamide](/img/structure/B7580180.png)
![7-(2,2,3,3-Tetramethylcyclopropanecarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7580187.png)
![3-Chloro-4-[3-[(sulfamoylamino)methyl]piperidine-1-carbonyl]pyridine](/img/structure/B7580196.png)
![3-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B7580198.png)
![3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide](/img/structure/B7580204.png)

![1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B7580219.png)
![4-chloro-N-[(2-chlorophenyl)methyl]-3-methylbenzene-1-sulfonamide](/img/structure/B7580224.png)



